molecular formula C11H8INO2 B15331186 Methyl 8-iodoisoquinoline-3-carboxylate

Methyl 8-iodoisoquinoline-3-carboxylate

Cat. No.: B15331186
M. Wt: 313.09 g/mol
InChI Key: UPHLGDLXZVRJFC-UHFFFAOYSA-N
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Description

Methyl 8-iodoisoquinoline-3-carboxylate is a halogenated isoquinoline derivative characterized by an iodine substituent at the 8-position and a methyl ester group at the 3-position of the isoquinoline core. While direct data for this compound are sparse in the provided evidence, its structural analogs and related esters offer insights. For example, Ethyl 8-iodoisoquinoline-3-carboxylate (C₁₂H₁₀INO₂, MW 327.12) shares the same iodinated isoquinoline backbone but differs in its ethyl ester group . Extrapolating from this, the methyl variant likely has a molecular formula of C₁₁H₈INO₂ and a molecular weight of 299.09 g/mol. Its storage conditions are anticipated to align with similar esters (e.g., refrigeration at 2–8°C) to ensure stability .

Properties

Molecular Formula

C11H8INO2

Molecular Weight

313.09 g/mol

IUPAC Name

methyl 8-iodoisoquinoline-3-carboxylate

InChI

InChI=1S/C11H8INO2/c1-15-11(14)10-5-7-3-2-4-9(12)8(7)6-13-10/h2-6H,1H3

InChI Key

UPHLGDLXZVRJFC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C=CC=C2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-iodoisoquinoline-3-carboxylate typically involves the iodination of isoquinoline derivatives followed by esterification. One common method involves the reaction of isoquinoline with iodine and a suitable oxidizing agent to introduce the iodine atom at the 8th position. This is followed by the esterification of the carboxylic acid group at the 3rd position using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-iodoisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 8-iodoisoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 8-iodoisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s key structural features include:

  • Iodine substituent : Enhances electrophilicity and influences π-stacking interactions in biological systems.
  • Methyl ester : Impacts solubility and metabolic stability compared to bulkier esters (e.g., ethyl or isobutyl).

A comparative analysis with structurally related compounds is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Methyl 8-iodoisoquinoline-3-carboxylate* C₁₁H₈INO₂ ~299.09 Iodo (C8), methyl ester (C3) Potential kinase inhibitor; halogen-directed coupling reactions
Ethyl 8-iodoisoquinoline-3-carboxylate C₁₂H₁₀INO₂ 327.12 Iodo (C8), ethyl ester (C3) Enhanced lipophilicity vs. methyl ester; pharmaceutical intermediates
Methyl shikimate C₈H₁₂O₅ 200.18 Hydroxyl, methyl ester Key intermediate in aromatic amino acid biosynthesis; validated via ¹H/¹³C NMR, FTIR
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Diterpenoid methyl ester Resin component; GC-MS identification
Ferruginol C₂₀H₃₀O 286.45 Phenolic abietane Antimicrobial; natural diterpenoid




* Theoretical values inferred from analogs.

Key Differences and Research Findings

Halogenation Effects: The iodine atom in this compound provides a heavy atom effect, enhancing X-ray crystallography suitability compared to non-halogenated analogs like methyl shikimate. Iodine’s polarizability may improve binding affinity in medicinal chemistry applications versus chloro or bromo derivatives .

Ester Group Influence: Methyl esters generally exhibit higher volatility and lower logP values than ethyl esters, affecting solubility and bioavailability. For instance, methyl shikimate’s polarity facilitates its role in aqueous biosynthetic pathways , whereas ethyl 8-iodoisoquinoline-3-carboxylate’s increased lipophilicity may enhance membrane permeability .

Critical Notes and Limitations

  • Data Gaps: Direct experimental data (e.g., NMR, HPLC) for this compound are absent in the provided evidence; inferences rely on ethyl analog and methyl ester precedents .

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